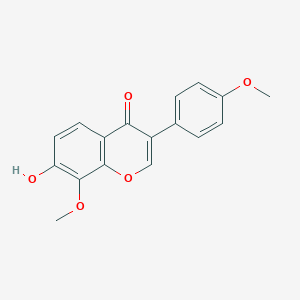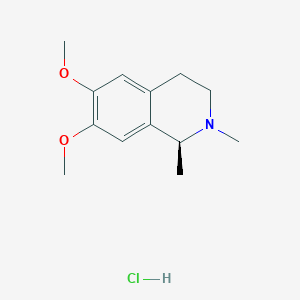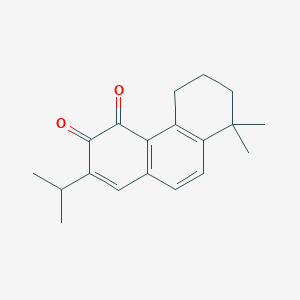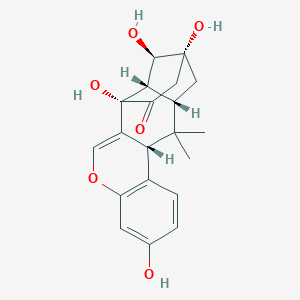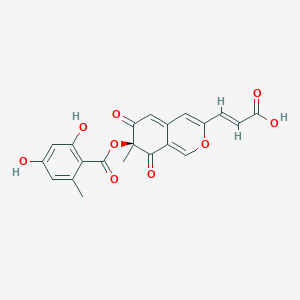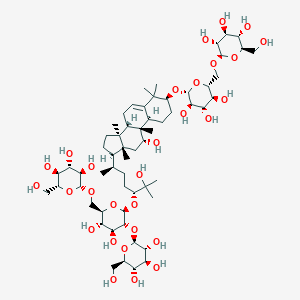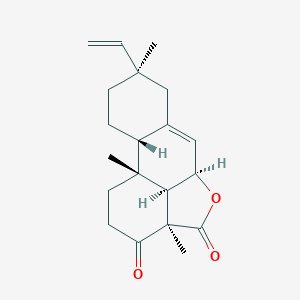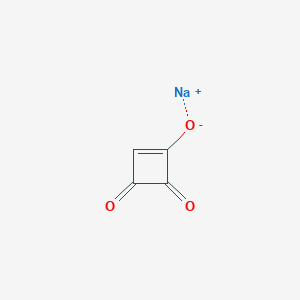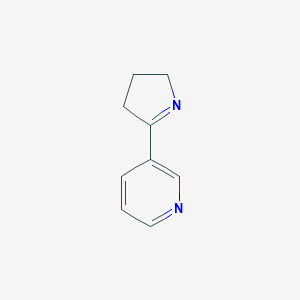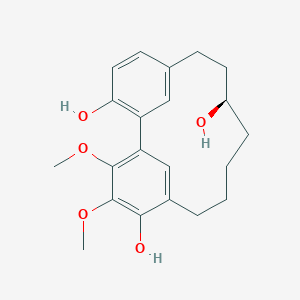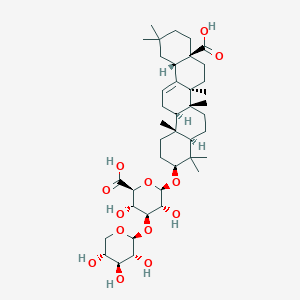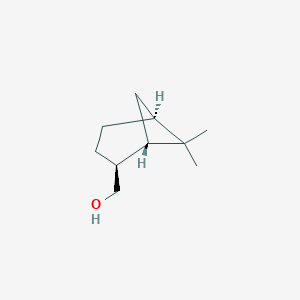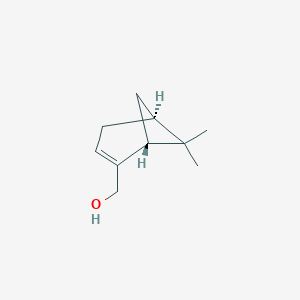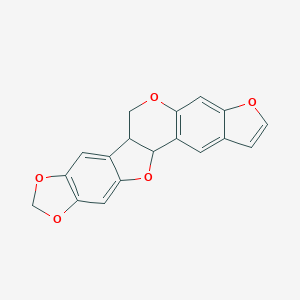
Neodulin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodulin is a pterocarpan, a type of natural isoflavonoid, with the molecular formula C18H12O5 . It is known for its complex structure, which includes a tetracyclic system of benzofuran-benzopyran rings. This compound has been identified in various plant species and is recognized for its biological activities, including antifungal properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of neodulin involves several steps, starting from isoelliptol isoflavone. The process includes selective demethylation with boron tribromide, followed by treatment with sodium borohydride in absolute alcohol-tetrahydrofuran to yield the desired pterocarpan structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves organic solvents and reagents under controlled conditions to ensure the purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Neodulin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: this compound can participate in substitution reactions, particularly at the aromatic positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions often use reagents like bromine and nitric acid.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Neodulin has a wide range of scientific research applications:
Chemistry: this compound is studied for its unique chemical structure and reactivity, making it a subject of interest in synthetic organic chemistry.
Biology: The compound’s antifungal properties make it valuable in biological research, particularly in studying plant defense mechanisms.
Medicine: this compound’s potential therapeutic properties are being explored, including its role in combating fungal infections.
Wirkmechanismus
The mechanism of action of neodulin involves its interaction with various molecular targets. It is believed to exert its effects by binding to specific enzymes and receptors, disrupting fungal cell wall synthesis and function. The exact pathways and molecular targets are still under investigation, but this compound’s antifungal activity is a key area of focus .
Vergleich Mit ähnlichen Verbindungen
4-Methoxyneodulin: A derivative of this compound with similar antifungal properties.
4-Methoxypterocarpin: Another pterocarpan with comparable biological activities.
Uniqueness: this compound stands out due to its specific structural features and potent antifungal activity. Its unique tetracyclic system and the presence of multiple oxygenated substituents contribute to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
13401-64-4 |
|---|---|
Molekularformel |
C18H12O5 |
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
(1R,13R)-7,11,17,19,23-pentaoxahexacyclo[11.10.0.02,10.04,8.014,22.016,20]tricosa-2(10),3,5,8,14,16(20),21-heptaene |
InChI |
InChI=1S/C18H12O5/c1-2-19-13-5-14-11(3-9(1)13)18-12(7-20-14)10-4-16-17(22-8-21-16)6-15(10)23-18/h1-6,12,18H,7-8H2/t12-,18-/m0/s1 |
InChI-Schlüssel |
VZDPNKZCXYBWLM-SGTLLEGYSA-N |
SMILES |
C1C2C(C3=C(O1)C=C4C(=C3)C=CO4)OC5=CC6=C(C=C25)OCO6 |
Isomerische SMILES |
C1[C@@H]2[C@H](C3=C(O1)C=C4C(=C3)C=CO4)OC5=CC6=C(C=C25)OCO6 |
Kanonische SMILES |
C1C2C(C3=C(O1)C=C4C(=C3)C=CO4)OC5=CC6=C(C=C25)OCO6 |
Synonyme |
NSC 356827; Edulin; (6aR,12aR)-6a,12a-Dihydro-6H-[1,3]dioxolo[5,6]benzofuro[3,2-c]furo[3,2-g][1]benzopyran |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


